1-(3-amino-4-nitrophenyl)piperidin-4-ol

Cancer EGFR inhibition Cytotoxicity

1-(3-Amino-4-nitrophenyl)piperidin-4-ol (C₁₁H₁₅N₃O₃, MW 237.26 g/mol), a 4-piperidinol derivative, possesses a distinctive 3-amino-4-nitrophenyl substitution pattern that confers both hydrogen-bond donor/acceptor capability and a reducible nitro group. The compound is commercially available as an orange powder with a predicted boiling point of 501.5±50.0 °C, density of 1.372±0.06 g/cm³, pKa of 14.67±0.20, and an XlogP of 1.2, indicating moderate lipophilicity suitable for membrane permeability in cellular assays.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 404009-22-9
Cat. No. B2358190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-amino-4-nitrophenyl)piperidin-4-ol
CAS404009-22-9
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2
InChIKeyTXDXYKJCLFBDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-nitrophenyl)piperidin-4-ol (CAS 404009-22-9): Baseline Physicochemical and Structural Profile


1-(3-Amino-4-nitrophenyl)piperidin-4-ol (C₁₁H₁₅N₃O₃, MW 237.26 g/mol), a 4-piperidinol derivative, possesses a distinctive 3-amino-4-nitrophenyl substitution pattern that confers both hydrogen-bond donor/acceptor capability and a reducible nitro group . The compound is commercially available as an orange powder with a predicted boiling point of 501.5±50.0 °C, density of 1.372±0.06 g/cm³, pKa of 14.67±0.20, and an XlogP of 1.2, indicating moderate lipophilicity suitable for membrane permeability in cellular assays .

Why 1-(3-Amino-4-nitrophenyl)piperidin-4-ol Cannot Be Simply Replaced by Generic Analogs


The precise relative orientation of the 3-amino and 4-nitro groups, combined with the piperidin-4-ol moiety, creates a unique pharmacophore that governs both reactivity and biological recognition. Regioisomeric analogs—such as 1-(3-amino-4-nitrophenyl)-piperidin-3-ol (CAS not listed) or 4-methyl-1-(4-nitrophenyl)piperidin-4-ol—alter the spatial presentation of key hydrogen-bonding and electrostatic features, potentially disrupting target binding or metabolic stability . Furthermore, the presence of the reducible nitro group is critical for prodrug strategies; removal or relocation of this group in analogs like 1-(4-nitrophenyl)piperidin-4-ol eliminates this functional handle entirely .

Quantitative Differentiation Evidence for 1-(3-Amino-4-nitrophenyl)piperidin-4-ol Against In-Class Analogs


Direct Comparative Cytotoxicity: Target Compound vs. 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol in A549 Lung Cancer Cells

Limited public-domain data prevents a rigorous head-to-head comparison. However, a cytotoxicity study reported IC₅₀ values for 1-(3-amino-4-nitrophenyl)piperidin-4-ol against A549 (lung cancer) cells (IC₅₀ = 12 µM) and MCF7 (breast cancer) cells (IC₅₀ = 18 µM) . No corresponding data for closely matched analogs were freely accessible. The reported mechanism is EGFR inhibition. Therefore, the evidence for quantitative differentiation is insufficient; the tag is downgraded to Supporting Evidence.

Cancer EGFR inhibition Cytotoxicity

Predicted Lipophilicity (XlogP) Comparison: Target Compound vs. 1-(4-Nitrophenyl)piperidin-4-ol

The XlogP of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is 1.2 . For the des-amino analog 1-(4-nitrophenyl)piperidin-4-ol, the predicted XlogP is higher (estimated ~1.8–2.0 based on fragment contributions), indicating that the amino group reduces lipophilicity. This moderate XlogP (1.2) is favorable for oral bioavailability according to Lipinski's Rule of Five (XlogP < 5). [1]

Drug design ADME Lipophilicity

Synthetic Versatility: Reducible Nitro Group as a Prodrug Handle vs. Non-Reducible Analogs

The 4-nitro group on the phenyl ring can be selectively reduced to an amino group under mild conditions, enabling the generation of a 3,4-diaminophenylpiperidin-4-ol derivative . This capability is absent in analogs where the nitro group is missing or replaced by a non-reducible substituent (e.g., methyl, halogen). The resulting diamine can serve as a versatile intermediate for further derivatization (e.g., amide coupling, heterocycle formation) [1].

Medicinal chemistry Prodrug design Synthetic intermediate

Top Research and Industrial Application Scenarios for 1-(3-Amino-4-nitrophenyl)piperidin-4-ol


Development of EGFR-Targeted Anticancer Agents

Based on reported cytotoxicity against A549 (IC₅₀ = 12 µM) and MCF7 (IC₅₀ = 18 µM) cells via EGFR inhibition , the compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for EGFR-mutant cancers.

Prodrug Design Leveraging the Reducible Nitro Group

The nitro group can be reduced to an amine under physiological or synthetic conditions . This feature can be exploited to design hypoxia-activated prodrugs or to install additional functionality via the resulting diamine intermediate.

Synthesis of Diversified Piperidine Libraries

As a bifunctional building block containing both a secondary alcohol (piperidin-4-ol) and a reducible nitro group, the compound is suitable for generating diverse compound libraries through parallel synthesis. The alcohol can be alkylated, acylated, or oxidized, while the nitro group can be transformed independently [1].

Anti-Inflammatory Lead Optimization

Preliminary evidence of TNF-α and IL-6 suppression in LPS-stimulated macrophages suggests potential for developing anti-inflammatory agents, though quantitative efficacy and selectivity data compared to reference compounds are lacking.

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